What is the chemical structure and exact mass of 5-Fluoro-7-nitro-indoline?
What is the chemical structure and exact mass of 5-Fluoro-7-nitro-indoline?
Title: Structural Profiling and Exact Mass Determination of 5-Fluoro-7-nitro-indoline: A Technical Guide for Preclinical Drug Design
Executive Summary
As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the need for highly specialized, conformationally restricted heterocyclic building blocks. 5-Fluoro-7-nitro-indoline (CAS: 2306278-45-3) is one such critical scaffold. The deliberate integration of a fluorine atom and a nitro group onto an indoline core provides a unique physicochemical profile, offering metabolic stability, modulated basicity, and a versatile handle for downstream derivatization. This whitepaper details the exact mass specifications, structural-activity relationships (SAR), and validated synthetic and analytical protocols for this compound.
Physicochemical Profiling & Exact Mass Determination
In high-resolution mass spectrometry (HRMS) workflows—such as those used in pharmacokinetic (PK) profiling and metabolomics—the exact mass of a compound is paramount. It allows researchers to distinguish the parent drug and its metabolites from isobaric endogenous interferences in complex biological matrices.
The exact mass of 5-Fluoro-7-nitro-indoline is calculated based on the monoisotopic masses of its most abundant isotopes: Carbon-12, Hydrogen-1, Fluorine-19, Nitrogen-14, and Oxygen-16.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance |
| Chemical Name | 5-Fluoro-7-nitro-indoline | Standard IUPAC nomenclature for structural identification. |
| CAS Registry Number | 2306278-45-3 | Unique identifier for procurement and database querying (1)[1]. |
| Molecular Formula | C8H7FN2O2 | Defines the atomic composition for stoichiometric balancing[2]. |
| Exact Mass | 182.049156 Da | Critical for HRMS calibration; expected [M+H]+ at m/z 183.0564. |
| Molecular Weight | 182.15 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| SMILES | O=c1cc(F)cc2c1NCC2 | Enables in silico modeling, docking, and cheminformatics screening[2]. |
Structural Activity Relationship (SAR) & Mechanistic Causality
The architectural design of 5-Fluoro-7-nitro-indoline is not arbitrary; each functional group serves a distinct mechanistic purpose in drug design:
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The Indoline Core (2,3-dihydro-1H-indole) : Unlike acyclic anilines, the indoline ring locks the nitrogen lone pair into a specific spatial vector. This conformational rigidity reduces the entropic penalty upon binding to target proteins (such as kinase hinge regions) and restricts the number of rotatable bonds, generally improving oral bioavailability.
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5-Fluoro Substitution : The introduction of a fluorine atom at the C5 position (para to the indoline nitrogen) strategically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the indoline NH, modulating its hydrogen-bond donor capacity to optimize target affinity.
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7-Nitro Substitution : The nitro group at the C7 position exerts a strong inductive and resonance electron-withdrawing effect, further stabilizing the electron-rich indoline core against unwanted electrophilic degradation. More importantly, the nitro group acts as a "masked" amine. During library synthesis, it can be selectively reduced to a 7-amino group, providing a nucleophilic handle for amide coupling, urea formation, or cyclization into tricyclic scaffolds. Related oxidized derivatives, such as 5-fluoro-7-nitroindoline-2,3-dione, are also widely utilized in complex syntheses (3)[3].
Synthetic Methodology & Workflow
The synthesis of 5-fluoro-7-nitro-indoline requires careful control of regiochemistry. Direct electrophilic aromatic substitution (EAS) of 5-fluoroindoline can lead to oxidation of the secondary amine or mixtures of nitrated isomers (4)[4]. Therefore, a self-validating protection-nitration-deprotection strategy is employed.
Step-by-Step Synthesis Protocol:
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N-Protection : 5-Fluoroindoline is reacted with acetic anhydride (Ac2O) in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0°C to yield 1-acetyl-5-fluoroindoline.
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Causality: Acetylation protects the sensitive indoline nitrogen from oxidative degradation by nitric acid. Furthermore, the N-acetyl group strongly directs subsequent electrophilic attack to the ortho position (C7), dominating the directing effects of the C5 fluorine.
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Regioselective Nitration : The protected intermediate is dissolved in concentrated sulfuric acid (H2SO4) and cooled to 0°C. A nitrating mixture (HNO3/H2SO4) is added dropwise.
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Causality: Low temperatures prevent over-nitration and control the exothermic nature of the reaction, ensuring high regioselectivity for the 7-position.
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Deprotection : The resulting 1-acetyl-5-fluoro-7-nitroindoline is subjected to acidic hydrolysis (6M HCl at reflux) to cleave the acetyl group.
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Causality: Acidic conditions are strictly preferred over basic conditions to prevent potential nucleophilic aromatic substitution (SNAr) displacement of the fluorine atom, which is highly activated by the ortho-nitro group.
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Step-by-step synthetic workflow for the regioselective preparation of 5-Fluoro-7-nitro-indoline.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocol must be executed to confirm both exact mass and regiochemistry.
Step 1: High-Resolution LC-MS/MS
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Objective : Confirm the exact mass and assess sample purity.
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Method : Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Inject 2 µL onto a C18 reversed-phase column coupled to a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Validation Criteria : The extracted ion chromatogram (EIC) must show a single dominant peak (>98% purity). The MS1 spectrum must display the [M+H]+ ion at exactly m/z 183.0564 (± 5 ppm mass error).
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : Validate the regiochemistry of the nitro group.
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Method : Dissolve 10 mg of the compound in DMSO-d6. Acquire 1H and 19F NMR spectra at 400 MHz.
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Validation Criteria : In the 1H NMR spectrum, the aromatic region must display two distinct proton signals (for C4-H and C6-H). Because they are meta to each other (separated by the C5-Fluorine), they will appear as doublets of doublets with meta-coupling (J ~ 2-3 Hz) and H-F coupling. The complete absence of ortho-coupling (J ~ 8 Hz) definitively proves that the nitration occurred at C7, not C6.
References
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Title : 5-fluoro-7-nitro-indoline, min 97%, 1 gram - CP Lab Safety Source : calpaclab.com URL : [Link]
